N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C7H8FNO3S |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8FNO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |
InChI Key |
DCBABNKGNBXZMC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 5-fluoro-2-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde or 5-fluoro-2-hydroxyacetophenone.
Reduction: Formation of 5-fluoro-2-hydroxyaniline.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide with analogous sulfonamides, focusing on substituent effects, synthetic routes, and biological activities.
Substituent Effects on Bioactivity and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (F, Cl) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, N-(5-chloro-2-fluorophenyl)methanesulfonamide is prioritized in API synthesis due to its stability .
- Hydroxyl vs. Methoxy Groups : The -OH group in the target compound may improve water solubility compared to methoxy (-OCH₃) analogs but could reduce stability under acidic conditions .
Structural and Conformational Analysis
- Crystallography : N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () adopts a planar conformation with intramolecular H-bonding between -SO₂NH and -OCH₃ . The target compound’s -OH group may form stronger H-bonds, affecting crystal packing and solubility.
- Computational Studies : N-(2-methylphenyl)methanesulfonamide derivatives () show that substituent position significantly impacts vibrational spectra and NMR chemical shifts .
Biological Activity
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a fluorine atom and a hydroxyl group, which enhance its chemical reactivity and biological activity compared to similar compounds. The presence of the methanesulfonamide group improves solubility and bioavailability, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom can participate in hydrogen bonding and electrostatic interactions , potentially leading to the inhibition of enzymatic activity. This mechanism suggests its potential as an antitumor agent and an antimicrobial compound .
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. In vitro studies have shown significant inhibition of cancer cell proliferation, particularly in leukemia cell lines, with IC50 values in the nanomolar range. The compound's efficacy is linked to its ability to inhibit key metabolic pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains, including mycobacteria and fungi. Comparative studies reveal that its antibacterial efficacy rivals established antibiotics such as isoniazid and ciprofloxacin, making it a candidate for further development in treating infectious diseases.
Case Studies
- Anticancer Efficacy : In a study involving L1210 mouse leukemia cells, this compound exhibited potent growth inhibition, which was reversible upon thymidine addition, indicating its mechanism involves intracellular nucleotide release .
- Antimicrobial Activity : A comparative analysis showed that this compound effectively inhibited bacterial growth at low concentrations, suggesting a potential application in antibiotic therapy.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | L1210 leukemia cells | < 0.1 | |
| Antibacterial | Mycobacterium tuberculosis | 0.5 | |
| Antifungal | Candida albicans | 1.0 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interacts with enzymes involved in nucleotide synthesis and metabolism |
| Cell Cycle Arrest | Induces cell cycle arrest in cancer cells through modulation of key regulatory proteins |
| Antimicrobial Action | Disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in pathogens |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with the sulfonylation of 5-fluoro-2-hydroxyaniline using methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to prevent oxidation .
-
Step 2 : Purify the crude product via recrystallization or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–25°C) to minimize side reactions like over-sulfonylation or decomposition .
Example Data Table :
Reaction Parameter Optimal Condition Impact on Yield Solvent Dichloromethane High solubility Base Triethylamine 85% yield Temperature 0–5°C (slow addition) Reduced dimerization
Q. How is the crystal structure of this compound characterized?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Determine space group, unit cell parameters, and hydrogen-bonding networks. For example, in a related structure, the sulfonamide S atom deviates from the aromatic plane by 0.226 Å, and ethanol solvates form O–H⋯O/N–H⋯O interactions .
- Spectroscopic validation : Confirm molecular geometry using FT-IR (S=O stretching at ~1350 cm⁻¹) and NMR (¹H and ¹³C chemical shifts for –SO₂– and aromatic protons) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Receptor binding assays : Test affinity for targets like serotonin or adrenergic receptors using radioligand displacement (e.g., [³H]-prazosin for α₁A receptors). A structurally similar methanesulfonamide derivative showed sub-nanomolar potency (IC₅₀ = 0.8 nM) .
- Enzyme inhibition : Screen against enzymes (e.g., aromatase or COX-2) via fluorometric or colorimetric assays. Use positive controls (e.g., letrozole for aromatase) .
Advanced Research Questions
Q. How can quantum-chemical calculations predict the electronic properties and UV/Vis spectrum of this compound?
- Methodology :
- Computational workflow :
Optimize geometry using semi-empirical PM6 or DFT (B3LYP/6-311+G(d,p)) in solvent models (e.g., water).
Calculate frontier molecular orbitals (HOMO-LUMO) to identify electronic transitions. For example, a derivative exhibited a calculated λₘₐₓ at 320 nm, aligning with experimental UV data .
Validate with time-dependent DFT (TD-DFT) for excited-state properties.
-
Software : Gaussian, ORCA, or MOPAC .
Example Data Table :
Parameter PM6 Result DFT Result HOMO-LUMO Gap (eV) 4.2 4.0 S–O Bond Length (Å) 1.45 1.43
Q. What mechanistic insights explain its selectivity for biological targets like α₁A adrenergic receptors?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions. A related methanesulfonamide showed hydrogen bonding with Ser194 and hydrophobic contacts with Phe288 in the α₁A receptor .
- Mutagenesis assays : Validate key residues (e.g., Ser194Ala mutation reduces binding affinity by 100-fold) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodology :
- Standardize assays : Use identical buffer conditions (pH 7.4, 25°C) and cell lines (e.g., HEK293 for recombinant receptors).
- Validate purity : Characterize compounds via HPLC (>98% purity) and LC-MS to exclude batch-specific impurities .
- Cross-lab replication : Collaborate with independent labs to confirm results, as seen in multi-center studies for receptor agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
